molecular formula C8H6N2O B596332 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde CAS No. 1261730-68-0

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B596332
CAS No.: 1261730-68-0
M. Wt: 146.149
InChI Key: XNPZWIUXZIIQIF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Modern Chemical Research

The pyrrolopyridine nucleus, a heterocyclic scaffold composed of a fused pyrrole (B145914) and pyridine (B92270) ring, is a significant pharmacophore in medicinal chemistry. mdpi.com Its structural similarity to purines and other endogenous molecules allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Drugs containing the broader pyrrolopyridine scaffold, such as Vemurafenib and Pexidartinib, are utilized in anticancer therapies, highlighting the clinical importance of this structural class. mdpi.comnih.gov

Specifically, the pyrrolo[3,2-b]pyridine isomer has emerged as a privileged structure in the development of novel therapeutic agents. Researchers have successfully synthesized series of diarylureas and amides incorporating the pyrrolo[3,2-b]pyridine scaffold, which have demonstrated potent in vitro antiproliferative activity against human melanoma cell lines, in some cases superior to the established drug Sorafenib. nih.gov Furthermore, derivatives of this scaffold have shown promising activity against resistant strains of E. coli, indicating their potential as a basis for new antibacterial compounds to combat the growing challenge of microbial resistance. mdpi.comnih.gov A key area of investigation involves the development of pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors. Notably, derivatives of 5-formyl-pyrrolo[3,2-b]pyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma. nih.gov

Overview of 1H-Pyrrolo[3,2-b]pyridine Structural Isomers and Their Research Relevance

Pyrrolopyridines, also known as azaindoles, can exist in six different structural isomers, distinguished by the relative positions of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring. mdpi.com Each isomeric scaffold presents a unique electronic and steric profile, leading to distinct biological activities and research applications.

IsomerCommon NameNotable Research Relevance
1H-Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)Investigated as fibroblast growth factor receptor (FGFR) inhibitors and for fungicidal activity against Pyricularia oryzae, the fungus causing rice blast. rsc.orgacs.org
1H-Pyrrolo[3,2-b]pyridine4-Azaindole (B1209526)Serves as a scaffold for antiproliferative agents against melanoma and for selective FGFR4 inhibitors. nih.govnih.gov
1H-Pyrrolo[3,2-c]pyridine5-AzaindoleDerivatives show potent activity as FMS kinase inhibitors and tubulin polymerization inhibitors, making them candidates for anticancer and anti-arthritic drug development. nih.govnih.gov
1H-Pyrrolo[3,4-b]pyridine6-AzaindoleExplored for various biological activities.
1H-Pyrrolo[2,3-c]pyridine5-Aza-isoindoleExplored for various biological activities.
1H-Pyrrolo[3,4-c]pyridine2-Aza-isoindoleStudied for analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties. mdpi.comnih.govbohrium.com

The diverse biological profiles of these isomers underscore the versatility of the pyrrolopyridine framework. The specific placement of the nitrogen atom significantly influences the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions within a biological target's active site, thereby dictating its pharmacological effect.

Current Research Landscape and Emerging Trends for 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde and Its Derivatives

Recent research has focused on utilizing this compound as a key intermediate for synthesizing highly specialized kinase inhibitors. A significant trend is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), as the FGF19-FGFR4 signaling pathway is a promising target for treating hepatocellular carcinoma (HCC). nih.gov

A 2022 study published in the Journal of Medicinal Chemistry detailed the design and synthesis of a novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which are direct derivatives of the title compound. nih.gov This research highlights a key emerging trend: the development of reversible-covalent inhibitors. These inhibitors form a covalent bond with a specific cysteine residue in the target protein, but this bond can be reversed, which can offer advantages in terms of safety and duration of action.

The representative compound from this study, 10z , demonstrated significant and selective activity.

Key Research Findings for this compound Derivative 10z nih.gov

MetricFinding
Target Wild-type FGFR4 and its gatekeeper mutant variants (FGFR4V550L/M)
Biochemical Activity Single-digit nanomolar activity against wild-type and mutant FGFR4
Selectivity Spared other FGFR family members (FGFR1/2/3)
Cellular Antiproliferative Activity (IC₅₀) Hep3B: 37 nMJHH-7: 32 nMHuH-7: 94 nM
Mechanism of Action Confirmed as a reversible-covalent inhibitor through MALDI-TOF-MS and X-ray protein crystallography.

These findings position this compound as a crucial building block for the next generation of targeted anticancer therapies. The current landscape points towards its use in creating highly selective, potent, and potentially safer covalent inhibitors that can overcome acquired resistance in cancer treatment, particularly for HCC. nih.gov This research serves as a strong foundation for further optimization and development of new drug candidates based on this scaffold. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPZWIUXZIIQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection involves the C5-formyl group, which can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the parent 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole).

Further deconstruction of the 4-azaindole (B1209526) core focuses on the pyrrole (B145914) ring. A common and effective strategy involves disconnecting the C-N and C-C bonds of the pyrrole moiety. This leads back to a suitably functionalized 3-aminopyridine (B143674) derivative. This precursor already contains the complete pyridine (B92270) ring and requires the subsequent construction of the fused pyrrole ring to complete the synthesis of the bicyclic scaffold. This approach is often favored due to the wider availability of substituted pyridine starting materials. An alternative, though less common, disconnection could break down the pyridine ring, starting from a pyrrole precursor.

Synthetic Routes for the 1H-Pyrrolo[3,2-b]pyridine Core Structure

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry. researchgate.net Its synthesis has been approached from multiple angles, primarily focusing on either constructing the pyrrole ring onto a pre-existing pyridine or, less commonly, forming the pyridine ring from a pyrrole starting material.

Building the pyrrole ring onto a pyridine precursor is the most prevalent strategy for synthesizing azaindoles. rsc.org Two powerful methods exemplify this approach:

The Bartoli Indole (B1671886) Synthesis: This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent to form the azaindole core. wikipedia.orgsynarchive.com The reaction requires three equivalents of the Grignard reagent and is particularly effective for producing 7-substituted indoles, making it adaptable for 4-azaindole synthesis from corresponding 3-nitropyridines. jk-sci.comnih.gov The presence of a substituent ortho to the nitro group is often crucial for the reaction's success. wikipedia.org

Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling is a cornerstone of modern heterocyclic synthesis. wikipedia.org In the context of azaindoles, this method typically involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a halo-aminopyridine. nih.gov The resulting alkynyl-aminopyridine intermediate then undergoes cyclization, often promoted by a base or a copper catalyst, to yield the fused pyrrole ring, forming the 1H-pyrrolo[3,2-b]pyridine scaffold. nih.govmdpi.comresearchgate.net This method offers high flexibility and functional group tolerance.

MethodStarting Material ExampleKey ReagentsDescriptionCitations
Bartoli Synthesis 2-Substituted-3-nitropyridineVinyl Grignard ReagentReaction of a nitropyridine with excess vinyl Grignard reagent leads to the formation of the fused pyrrole ring. wikipedia.orgjk-sci.comquimicaorganica.org
Sonogashira Coupling 3-Amino-2,X-dihalopyridineTerminal Alkyne, Pd Catalyst, Cu Co-catalyst, BasePalladium-catalyzed coupling of a halo-aminopyridine with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring. researchgate.netnih.govmdpi.com

An alternative, though less frequently documented, approach to the 4-azaindole skeleton involves starting with a pre-formed pyrrole ring and constructing the pyridine ring onto it. rsc.org This strategy requires a pyrrole derivative with appropriate functional groups at adjacent positions that can be elaborated and cyclized to form the six-membered pyridine ring. While synthetically viable, the availability of suitably functionalized pyrrole precursors can be a limitation compared to the pyridine-based strategies.

Modern synthetic methods often seek to build molecular complexity rapidly through tandem or cascade reactions that form multiple bonds in a single operation. The synthesis of the 1H-pyrrolo[3,2-b]pyridine system benefits from such elegant approaches. For instance, the Sonogashira coupling followed by an intramolecular cyclization can be performed as a one-pot or sequential process that efficiently assembles the fused bicyclic system from a simple pyridine derivative. researchgate.net These methods are highly valued for their step-economy and efficiency in generating the core azaindole structure.

Direct and Indirect Functionalization at the C5-Carbaldehyde Position

Introducing the aldehyde at the C5 position of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through either direct formylation or indirect methods starting from other functional groups.

Direct Functionalization: The most straightforward method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is through electrophilic formylation. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). jk-sci.comchemistrysteps.com The electron-rich pyrrole ring of the 4-azaindole nucleus is susceptible to electrophilic attack by the Vilsmeier reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired 5-carbaldehyde. The regioselectivity of the formylation is directed by the electronic properties of the bicyclic system.

Indirect Functionalization: Indirect routes provide alternative pathways to the C5-aldehyde. These methods rely on the transformation of a pre-existing functional group at the C5 position. Common strategies include:

Oxidation: A C5-methyl or C5-hydroxymethyl group can be oxidized to the aldehyde.

Reduction: A C5-carboxylic acid or one of its derivatives, such as an ester or acyl chloride, can be partially reduced to the aldehyde level.

Hydrolysis of an Aldehyde Equivalent: The aldehyde can be masked as an acetal, such as a diethyl acetal. For example, the synthesis of the isomeric 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has been achieved by the acid-catalyzed hydrolysis of 1H-pyrrolo[3,2-b]pyridine, 2-(diethoxymethyl)-. chemicalbook.com This strategy of installing a protected aldehyde equivalent followed by deprotection is a viable indirect route.

Reactivity and Derivatization of the this compound Moiety

The aldehyde functional group at the C5 position is a versatile synthetic handle, enabling a wide array of chemical transformations. It serves as a key intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where azaindole derivatives are prominent. rsc.orgnih.gov The reactivity of the aldehyde allows for its conversion into numerous other functional groups and for the construction of new carbon-carbon and carbon-heteroatom bonds.

The following table summarizes the principal derivatization reactions of the aldehyde moiety:

Reaction TypeReagents/ConditionsProduct Type
Oxidation e.g., Jones reagent (CrO₃/H₂SO₄), Pinnick oxidation (NaClO₂)Carboxylic Acid
Reduction e.g., Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary Alcohol
Reductive Amination Amine (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Secondary Amine
Condensation Hydroxylamine (B1172632) (NH₂OH), Hydrazine (N₂H₄), Substituted hydrazinesOxime, Hydrazone
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Alkene
Horner-Wadsworth-Emmons Phosphonate carbanion ((RO)₂P(O)CHR⁻)Alkene (often E-selective)
Addition of Organometallics Grignard reagents (R-MgBr), Organolithium reagents (R-Li)Secondary Alcohol

These transformations underscore the utility of this compound as a versatile building block for accessing a diverse range of substituted 4-azaindole derivatives for various research applications. For instance, the reaction of hydrazides with aldehydes to form hydrazones is a common strategy to create larger, biologically active molecules. researchgate.net

Transformations of the Aldehyde Functional Group

The aldehyde group at the C5 position is a key handle for a variety of chemical modifications, allowing for the extension of the carbon skeleton and the introduction of new functional groups. Standard aldehyde chemistry can be readily applied, including oxidation, reduction, and condensation reactions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid. This transformation provides a precursor for the synthesis of esters and amides, which are valuable in medicinal chemistry for modulating pharmacokinetic properties. google.com

Reduction: Reduction of the aldehyde yields the primary alcohol, (1H-pyrrolo[3,2-b]pyridin-5-yl)methanol. This alcohol can serve as a building block for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Oxime Formation: Reaction with hydroxylamine leads to the formation of this compound oxime. Oximes are important intermediates and are also studied for their own biological activities. The formation of oximes on related pyrrolopyridine scaffolds, such as 1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde oxime, has been documented. nih.gov

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. organic-chemistry.org This reaction allows for the introduction of a variety of substituted vinyl groups, significantly expanding the structural diversity of derivatives. The reaction proceeds via the interaction of the aldehyde with a phosphorus ylide. organic-chemistry.orgsciepub.com

Table 1: Representative Transformations of the Aldehyde Group

TransformationProduct TypeTypical ReagentsSignificance
OxidationCarboxylic AcidKMnO₄, Ag₂O, or PCCPrecursor for esters and amides. google.com
ReductionPrimary AlcoholNaBH₄, LiAlH₄Intermediate for ethers and other derivatives.
Oxime FormationOximeNH₂OH·HCl, BaseBioisostere, synthetic intermediate. nih.gov
Wittig ReactionAlkenePh₃P=CHR (Ylide)Carbon-carbon bond formation, introduces vinyl groups. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Fused Heterocyclic Rings

The electronic nature of the 1H-pyrrolo[3,2-b]pyridine core is a hybrid of the electron-rich pyrrole and the electron-deficient pyridine. This duality dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyrrole moiety is highly activated towards electrophilic attack. In related azaindole systems like 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the C3 position. rsc.org This is because the C3 position is electronically favored for attack in the electron-rich pyrrole ring, analogous to indole chemistry, while avoiding the deactivating effect of the adjacent pyridine nitrogen. aklectures.com For the 1H-pyrrolo[3,2-b]pyridine system, electrophilic attack is predicted to favor the C2 and C3 positions of the pyrrole ring. aklectures.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or bearing a good leaving group (e.g., a halogen). aakash.ac.in In the 1H-pyrrolo[3,2-b]pyridine scaffold, positions C5, C6, and C7 are part of the pyridine ring. Nucleophilic attack is favored at positions ortho and para (C5 and C7) to the ring nitrogen. aakash.ac.inlibretexts.org Therefore, a halogenated derivative, such as a 5-carbaldehyde-7-chloro-1H-pyrrolo[3,2-b]pyridine, would be an excellent substrate for NAS reactions, allowing the introduction of various nucleophiles.

Cross-Coupling Reactions and Their Applications

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-heteroatom bonds, and they have been extensively applied to pyrrolopyridine scaffolds to build molecular complexity. These reactions typically require a halide or triflate on the heterocyclic ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, creating an alkynyl-substituted scaffold. It is a powerful method for extending the molecular framework and has been used in the synthesis of various heterocyclic compounds. soton.ac.ukresearchgate.net For the this compound system, a halogenated precursor (e.g., a bromo- or iodo- derivative at C2, C3, C6, or C7) would be required to participate in Sonogashira coupling. For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes demonstrates the feasibility of this reaction on a related core. soton.ac.uk

Suzuki-Miyaura Coupling: This versatile reaction forms a C-C bond between an organoboron compound and a halide or triflate. It is widely used in medicinal chemistry to synthesize biaryl compounds. nih.govmdpi.com A notable application is the chemoselective Suzuki coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov Microwave-assisted Suzuki reactions in aqueous media have also been developed, highlighting a greener approach. mdpi.com

Table 2: Examples of Cross-Coupling Reactions on Related Pyrrolopyridine Scaffolds

ReactionSubstrate ExampleCatalyst/ReagentsApplication/ProductReference
Suzuki-Miyaura Coupling6-bromo-1H-pyrrolo[3,2-c]pyridine derivativePd(PPh₃)₄, K₂CO₃Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Suzuki-Miyaura Coupling2-iodo-4-chloropyrrolo[2,3-b]pyridine derivativeXPhos Pd G2/XPhosChemoselective arylation at C-2. nih.gov
Buchwald-Hartwig Amination4-chloro-pyrrolopyrimidine derivativeNot specifiedSynthesis of C-4 aminated derivatives. mdpi.com
Sonogashira Coupling6-bromo-3-fluoro-2-cyanopyridinePd[PPh₃]₄, CuI, Et₃NSynthesis of 6-alkynyl-fluoropyridine derivatives. soton.ac.uk

Development of Novel and Green Synthetic Approaches for this compound Scaffolds

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For the synthesis of 1H-pyrrolo[3,2-b]pyridine scaffolds and their derivatives, several novel and green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or more environmentally friendly conditions. nih.goveurekaselect.com It has been successfully applied to various steps in the synthesis of pyrrolopyridines and related heterocycles, including Suzuki coupling and condensation reactions. mdpi.comnih.govresearchgate.net For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved using a microwave reactor, significantly reducing reaction times. nih.gov

One-Pot and Multicomponent Reactions: These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single operation without isolating intermediates. A one-pot aqueous Wittig reaction has been developed, which is both time-efficient and uses a green solvent. sciepub.com The development of such procedures for the functionalization of this compound would represent a significant advancement in the sustainable synthesis of its derivatives.

Aqueous Media Synthesis: Using water as a solvent is a primary goal of green chemistry. The development of catalysts that are active and stable in water, such as the pyridine-pyrazole/Pd(II) species for Suzuki reactions, allows for the execution of complex cross-coupling reactions in aqueous/ethanolic mixtures, minimizing the reliance on volatile organic solvents. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies

Rational Design Principles for 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde Derivatives

The rational design of derivatives based on the 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is guided by its unique structural and electronic properties. nih.gov This scaffold is often considered a "privileged structure" and a bioisostere of the indole (B1671886) ring system. The introduction of a nitrogen atom into the indole framework fundamentally changes the electron distribution and hydrogen-bonding capabilities, which can lead to improved physicochemical properties and target selectivity compared to analogous indole compounds.

A key design principle involves leveraging the 7-azaindole (B17877) scaffold's ability to form critical hydrogen bond interactions with the hinge regions of protein kinases, a strategy that has proven successful in the development of approved anticancer drugs. Another prevalent strategy is using the rigid pyrrolopyridine core to mimic the bioactive conformation of more flexible molecules. For instance, in the development of anticancer agents, the related 1H-pyrrolo[3,2-c]pyridine scaffold was used to lock the conformation of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor, thereby creating novel and effective agents that inhibit tubulin polymerization. nih.govsemanticscholar.org This "configuration-constrained" approach demonstrates how the rigid nature of the fused ring system can be exploited to enhance biological activity. semanticscholar.org

Systematic Evaluation of Positional and Substituent Effects on Biological Activity (In Vitro)

The biological activity of 1H-pyrrolo[3,2-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Systematic evaluation of these effects is critical for optimizing potency and selectivity.

The aldehyde group at the C5 position is a versatile chemical handle that can be readily modified to explore its impact on biological activity. Standard chemical transformations allow for the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. Furthermore, it can be converted into a wide array of other functional groups, such as amides, through established synthetic protocols.

While direct SAR studies on C5-carboxamide derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold are not extensively documented in the provided literature, analogous studies on related scaffolds provide valuable insights. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives developed as phosphodiesterase 4B (PDE4B) inhibitors, modifications to the amide portion were critical. nih.gov The SAR analysis revealed that the ring size and hydrophobicity of the amide substituent significantly influenced both the potency and selectivity for PDE4B over the PDE4D isoform. nih.gov This highlights the importance of exploring diverse amide substitutions to fine-tune the biological profile.

ScaffoldModification from AldehydeObservationTargetReference
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (analogue)Conversion to various N-substituted carboxamidesRing size and hydrophobicity of the amide substituent were found to be crucial for potency and selectivity.PDE4B nih.gov
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (analogue)Conversion to N-aryl carboxamidesThe nature of the aryl group on the amide was critical for inhibitory potency.ACC1 nih.gov
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehydeAldehyde groupCan undergo oxidation to a carboxylic acid or reduction to an alcohol, offering synthetic routes to derivatives.N/A

Substitutions on the pyrrole (B145914) portion of the 1H-pyrrolo[3,2-b]pyridine core can have a profound effect on activity. In a study focused on developing acetyl-CoA carboxylase 1 (ACC1) inhibitors from a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, modifications at the N1 position were explored. nih.gov The initial lead compound was unsubstituted at this position. The introduction of a methyl group at N1 led to a potent ACC1 inhibitor. nih.gov Further modification to an isopropyl group at the N1 position resulted in a compound with favorable bioavailability in pharmacokinetic studies. nih.gov This demonstrates that even small alkyl substituents at the N1 position can significantly modulate the pharmacological properties of the entire molecule.

ScaffoldN1-SubstituentKey FindingTargetReference
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide-H (unsubstituted)Lead compound for optimization.ACC1 nih.gov
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide-CH₃ (methyl)Identified as a potent ACC1 inhibitor.ACC1 nih.gov
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide-CH(CH₃)₂ (isopropyl)Showed potent ACC1 inhibition and favorable bioavailability.ACC1 nih.gov

Functionalization of the pyridine (B92270) ring is a key strategy for modulating the biological activity of pyrrolopyridine derivatives. In a study on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, the C6 position was a primary point of modification. nih.govsemanticscholar.org A series of 6-aryl substituted compounds were synthesized and evaluated. The nature of the substituent on this aryl ring had a significant impact on antiproliferative activity. Generally, electron-donating groups (EDGs) on the aryl ring, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), improved inhibitory activities. nih.gov The position of these EDGs was also important, with the potency order generally being ortho- < meta- < para-substituted. nih.gov The most potent compound in the series featured an indolyl group at the C6 position, demonstrating that larger, rigid aromatic systems can be highly beneficial for activity. nih.govsemanticscholar.org The existence of compounds like 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde further indicates that halogenation at positions like C6 is a viable strategy for creating derivatives.

ScaffoldC6-SubstituentEffect on Biological Activity (Antiproliferative IC₅₀)Reference
1H-pyrrolo[3,2-c]pyridine (analogue)PhenylModerate activity nih.gov
1H-pyrrolo[3,2-c]pyridine (analogue)m-TolylImproved activity over phenyl nih.gov
1H-pyrrolo[3,2-c]pyridine (analogue)Aryl with electron-donating groups (e.g., -OCH₃)Generally enhanced activity nih.gov
1H-pyrrolo[3,2-c]pyridine (analogue)IndolylMost potent activity in the series nih.govsemanticscholar.org
This compound6-ChloroA known derivative, suggesting this position is accessible for modification.

Exploration of Molecular Hybridization and Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design where one functional group or atom is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. estranky.sknih.gov The 1H-pyrrolo[3,2-b]pyridine scaffold itself is a classic bioisostere of indole. This replacement can lead to compounds with distinct and often improved pharmacodynamic and pharmacokinetic profiles due to the altered electronic and hydrogen-bonding characteristics.

In medicinal chemistry, this strategy is widely applied. For example, replacing the cis-olefin bond of natural products like CA-4 with a rigid heterocyclic scaffold like 1H-pyrrolo[3,2-c]pyridine is a form of molecular hybridization designed to constrain the molecule into its active conformation. semanticscholar.org This approach successfully yielded potent tubulin polymerization inhibitors. nih.govsemanticscholar.org The concept extends to replacing entire heterocyclic systems; for instance, purines and certain pyrrolopyridines have shown similar affinity for the benzodiazepine (B76468) receptor, demonstrating their interchangeability in specific contexts. estranky.sk Such tactical replacements are crucial for navigating issues related to metabolism, solubility, and target affinity during drug development.

Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

The systematic exploration of SAR for the 1H-pyrrolo[3,2-b]pyridine scaffold is greatly facilitated by combinatorial chemistry and high-throughput synthesis techniques. These approaches allow for the rapid generation of large libraries of related compounds for biological screening.

The synthesis of various pyrrolopyridine derivatives often involves late-stage diversification steps that are highly amenable to parallel synthesis. For example, the Suzuki coupling reaction is frequently used to introduce a wide variety of aryl or heteroaryl groups. In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, a common intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was coupled with a diverse panel of substituted phenylboronic acids to generate the final library of compounds. nih.govsemanticscholar.org Similarly, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involved the coupling of the carboxylic acid core with a library of different amines to explore the SAR of the amide substituent. nih.gov These methods, often performed in multi-well plates and sometimes utilizing microwave-assisted synthesis to accelerate reaction times, are hallmarks of modern high-throughput medicinal chemistry efforts. nih.govsemanticscholar.org

Biological Target Interactions and Mechanistic Insights in Vitro Studies

Investigation of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde as a Chemical Probe

There is no publicly available scientific literature that describes the investigation or use of this compound as a chemical probe.

In Vitro Enzyme Inhibition Profiling and Selectivity Studies

No direct in vitro enzyme inhibition data for this compound is available in the public domain. Its derivatives have been studied, but information on the parent aldehyde is lacking.

Kinase Target Identification and Inhibition (e.g., FGFR, JAK3, ACC1, GSK-3β, MPS1)

There are no available studies that report the in vitro inhibitory activity of this compound against kinases such as FGFR, JAK3, ACC1, GSK-3β, or MPS1.

Protease Inhibition (e.g., Human Neutrophil Elastase, Sortase A)

No public data exists on the inhibitory effects of this compound on proteases such as human neutrophil elastase or sortase A.

Receptor Binding Affinity and Ligand-Target Interaction Analysis (In Vitro)

While this compound has been used as a precursor in the synthesis of compounds targeting the glucocorticoid receptor, no in vitro binding affinity data for the aldehyde itself has been published. arctomsci.comgoogle.com A patent for glucocorticoid mimetics describes the synthesis of more complex molecules from this starting material, but does not provide receptor binding data for this compound. arctomsci.comgoogle.com

Cellular Pathway Modulation and Phenotypic Screening (e.g., cell proliferation, apoptosis, migration)

There is no available information from in vitro studies on the effects of this compound on cellular pathways such as cell proliferation, apoptosis, or migration. A patent related to the restoration of mutant p53 function utilizes a derivative, 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde, in the synthesis of potential therapeutic agents. cymitquimica.com However, the patent does not provide any data on the direct cellular effects of the unsubstituted this compound. cymitquimica.com

Elucidation of Molecular Mechanisms of Action in Model Systems (In Vitro)

The molecular mechanism of action for this compound has not been elucidated in any publicly available in vitro studies. The compound's role in the scientific literature is currently confined to that of a building block in organic synthesis. arctomsci.comgoogle.comcymitquimica.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a ligand, such as a derivative of pyrrolopyridine, might interact with a biological target.

Research on various pyrrolopyridine isomers demonstrates their potential as inhibitors for a range of protein targets. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been the subject of numerous docking studies. These compounds have been evaluated as inhibitors of c-Met kinase, where docking simulations revealed key interactions within the enzyme's active site. nih.gov Similarly, studies on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3) have used molecular docking to elucidate binding modes and guide the synthesis of more potent analogs. nih.govnih.gov In one study, docking calculations were instrumental in understanding how the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. nih.gov

Docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed that the core scaffold could successfully overlap with the original co-crystal ligand in the active site of tubulin. nih.gov The analysis identified crucial hydrogen bond interactions with amino acid residues Thrα179 and Asnβ349, providing a structural basis for the observed anticancer activity. nih.gov

For the specific 1H-pyrrolo[3,2-b]pyridine core, derivatives have been explored as selective GluN2B negative allosteric modulators. acs.org While the detailed docking results were part of a broader lead optimization effort, the study highlights the scaffold's utility in targeting central nervous system receptors. acs.org Another study focused on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), where structure-activity relationship (SAR) studies were implicitly guided by the presumed binding interactions within the enzyme. nih.gov

Scaffold/DerivativeProtein TargetKey Findings from Docking StudiesCitations
1H-Pyrrolo[2,3-b]pyridine derivatives c-Met KinaseAromatic hydrazone derivatives showed good fit and selectivity. nih.gov
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives Janus Kinase 3 (JAK3)Confirmed the positive effect of C4 and C5 substitutions on inhibitory activity. nih.gov
1H-Pyrrolo[2,3-b]pyridine derivatives Fibroblast Growth Factor Receptor (FGFR)Guided the introduction of a trifluoromethyl group at the 5-position to form a hydrogen bond with G485. nih.gov
1H-Pyrrolo[3,2-c]pyridine derivatives Tubulin (Colchicine Site)The pyrrolopyridine core formed key hydrogen bonds with Thrα179 and Asnβ349. nih.gov
1H-Pyrrolo[2,3-b]pyridine analogs Polo-like kinase 4 (PLK4)Showed that distinct binding orientations are influenced by steric and electronic factors of substituents. koreascience.kr

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can predict properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

For heterocyclic systems like pyrrolopyridines, DFT calculations provide valuable insights. For example, studies on related scaffolds like pyrrolo[1,2-c]imidazoles have used DFT (at the B3LYP/6-31G level) to correlate calculated geometrical parameters with experimental X-ray diffraction data. researchgate.net Such studies confirm that the calculated HOMO and LUMO energies are negative, indicating the stability of the compounds. researchgate.net

Analysis of the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine revealed that the molecule is nearly coplanar, with dihedral angles between the pyridine (B92270) and azaindole rings being very small (8.23° and 9.89° for two independent molecules in the asymmetric unit). researchgate.net This planarity is a key structural feature that can be further analyzed using DFT to understand the electronic conjugation across the bicyclic system.

While specific DFT studies on 1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde are not detailed in the surveyed literature, the methodology is broadly applicable. Such calculations would typically involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting electronic properties, such as the HOMO-LUMO gap, can be used to predict the molecule's kinetic stability and reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions, indicating sites prone to electrophilic or nucleophilic attack.

Conformational Analysis and Tautomerism of the Pyrrolo[3,2-b]pyridine System

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For fused heterocyclic systems like 1H-pyrrolo[3,2-b]pyridine, the core structure is largely rigid and planar. sigmaaldrich.comnih.gov The primary conformational flexibility would arise from any non-aromatic substituents attached to the ring system.

Crystallographic studies of related compounds confirm the planarity of the pyrrolopyridine scaffold. For instance, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine is observed to be nearly coplanar. researchgate.net This planarity facilitates π-π stacking interactions in the solid state, which can be crucial for the development of organic electronic materials.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For the 1H-pyrrolo[3,2-b]pyridine system, tautomerism involving the pyrrole (B145914) nitrogen is possible. The proton on the pyrrole nitrogen (N1) can potentially migrate to the pyridine nitrogen (N4), leading to a 4H-pyrrolo[3,2-b]pyridine tautomer. While the 1H-tautomer is generally the most stable and predominantly observed form for the parent compound, the equilibrium can be influenced by substitution patterns and the surrounding chemical environment (e.g., solvent polarity). Detailed quantum chemical calculations would be required to determine the relative energies of these tautomers and the energy barrier for their interconversion.

Molecular Dynamics Simulations to Study Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are performed on a ligand-protein complex (obtained from docking, for example) to assess its stability and to observe the dynamic behavior of the ligand within the binding site.

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors, computational simulations were used to discuss the function of amide and urea (B33335) linkers. nih.gov While the specific type of simulation was not detailed, MD is a standard tool for such investigations. nih.gov These simulations can reveal how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds) over time, and the role of water molecules in mediating the binding. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. Such analyses are crucial for confirming the stability of a predicted binding pose and for understanding the structural basis of ligand efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency.

Several studies on pyrrolopyridine derivatives have successfully employed QSAR and structure-activity relationship (SAR) analyses. A 3D-QSAR study on pyrrolopyridinone derivatives as Cdc7 kinase inhibitors developed robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. researchgate.net The CoMFA model yielded a q² of 0.633 and an r² of 0.871, while the CoMSIA model gave a q² of 0.587 and an r² of 0.757, indicating good predictive power. researchgate.net The contour maps generated from these models provided insights into how steric, electrostatic, and other fields influence activity, thereby guiding the rational design of more potent inhibitors. researchgate.net

SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors revealed that both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) were crucial for inhibitory potency. nih.gov This led to the identification of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative with potent inhibition and favorable pharmacokinetic properties. nih.gov

Similarly, an extensive SAR study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors showed the importance of ring size and hydrophobicity in the amide portion of the molecule for both activity and selectivity over the related PDE4D enzyme. nih.gov

Study TypeScaffold/Derivative SeriesTargetKey FindingsCitations
3D-QSAR Pyrrolopyridinone derivativesCdc7 KinaseDeveloped predictive CoMFA (r² = 0.871) and CoMSIA (r² = 0.757) models to guide inhibitor design. researchgate.net
SAR 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivativesACC1Identified the importance of HBD/HBA features and optimized the N1-substituent to improve properties. nih.gov
SAR 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivativesPDE4BShowed that ring size and hydrophobicity of the amide substituent are critical for potency and selectivity. nih.gov

Advanced Research Directions and Future Perspectives

Exploration of Unconventional Chemical Reactivity and Transformations

The aldehyde functional group on the electron-rich pyrrolopyridine core is a gateway to a diverse range of chemical transformations beyond standard carbonyl chemistry. Future research will likely focus on leveraging this unique structure to explore unconventional reactivity.

Photoredox Catalysis: The pyrrolopyridine system can participate in single-electron transfer (SET) processes under visible-light irradiation. The aldehyde moiety can be transformed into various functional groups through radical-based reactions. Future studies could explore using 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde as a substrate in photoredox-catalyzed reactions to achieve novel C-C and C-heteroatom bond formations, a strategy that has been successful for other heterocyclic systems. researchgate.net

Multicomponent Reactions (MCRs): The aldehyde group is an ideal handle for engaging in MCRs, such as the Ugi or Passerini reactions. This would allow for the rapid assembly of complex molecular architectures from simple precursors in a single, atom-economical step. Such strategies are highly valued in creating libraries of compounds for high-throughput screening.

C-H Activation and Annulation: Modern catalysis offers powerful tools for the direct functionalization of C-H bonds. Research could target the C-H bonds of the pyridine (B92270) or pyrrole (B145914) rings of this compound for annulation reactions. This would enable the construction of fused polycyclic systems with novel topologies and potential biological activities, a strategy employed in the synthesis of complex nitrogen heterocycles. researchgate.net

A summary of potential transformations is presented below.

Reaction TypePotential Reagents/ConditionsExpected Outcome
Photoredox CatalysisVisible light, photosensitizer, radical precursorNovel C-C and C-X bond formation at or adjacent to the aldehyde
Multicomponent ReactionsIsocyanides, carboxylic acids, aminesRapid generation of complex, drug-like scaffolds
C-H AnnulationTransition metal catalyst (e.g., Rh, Ru), coupling partnerFused polycyclic aromatic systems with unique properties

Development of New Scaffold Variations with Enhanced Target Specificity and Potency

The 1H-pyrrolo[3,2-b]pyridine core is a key component in a variety of kinase inhibitors and other biologically active molecules. The 5-carbaldehyde derivative serves as a crucial starting point for creating new scaffold variations aimed at improving potency and target selectivity.

Kinase Inhibitor Scaffolds: The related 1H-pyrrolo[2,3-b]pyridine scaffold is central to inhibitors of kinases like FGFR and FLT3. rsc.orgnih.govrsc.org The aldehyde group of this compound can be elaborated through reactions like Wittig olefination, reductive amination, or condensation to introduce side chains that can interact with specific pockets of a kinase active site. For instance, structure-activity relationship (SAR) studies on related scaffolds have shown that modifications at this position can significantly impact inhibitory potency and selectivity. nih.gov

Conformationally Restricted Analogs: To enhance binding affinity and reduce off-target effects, the aldehyde can be used as a handle to cyclize onto other parts of the molecule, creating rigidified, conformationally constrained analogs. This strategy has proven effective for other heterocyclic inhibitors, such as those targeting the colchicine-binding site of tubulin, where a rigid scaffold maintained potent activity. semanticscholar.orgnih.gov

The table below outlines potential derivatization strategies and their goals.

Derivatization StrategySynthetic ReactionTherapeutic GoalExample Target Class
Side Chain ElaborationReductive AminationAccessing new binding pocketsProtein Kinases (e.g., ACC1) nih.gov
Olefin InstallationWittig ReactionIntroducing conjugated systemsAnticancer Agents
Heterocycle FormationCondensation with dinucleophilesCreating novel core structuresDiverse enzyme inhibitors

Application of this compound in Diverse Chemical Biology Tools

The aldehyde functionality is exceptionally useful for the synthesis of chemical biology probes designed to study biological systems.

Affinity-Based Probes: The aldehyde can be readily converted into a reactive handle (e.g., a ketone or a clickable alkyne/azide group) for covalent labeling of target proteins. Alternatively, it can be used to attach biotin (B1667282) or a fluorescent dye. These probes are invaluable for target identification, validation, and imaging.

Photoaffinity Labeling: The pyrrolopyridine core could be modified to incorporate a photo-activatable group (e.g., a diazirine), with the aldehyde serving as a key synthetic intermediate. Such probes allow for light-induced covalent cross-linking to interacting proteins, enabling the study of binding partners in a complex biological milieu.

Molecular Sensors: The electronic properties of the conjugated pyrrolopyridine system are sensitive to the local environment. Derivatives synthesized from the 5-carbaldehyde could be developed as fluorescent sensors for specific ions or biomolecules, where binding events would lead to a detectable change in the fluorescence signal.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Derivatives

Modern drug discovery increasingly relies on computational methods to accelerate the design-make-test-analyze cycle.

In Silico Library Design: AI and machine learning (ML) algorithms can be used to virtually enumerate vast chemical libraries based on the this compound scaffold. By predicting properties such as binding affinity for a specific target, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics, these models can prioritize the synthesis of the most promising candidates. nih.gov

Predictive SAR Modeling: As experimental data for derivatives become available, quantitative structure-activity relationship (QSAR) models can be built using ML. These models can identify subtle relationships between chemical structure and biological activity that may not be apparent to a human chemist, guiding the next round of molecular design for improved potency and desired properties.

De Novo Design: Generative AI models can design entirely new molecules built upon the 1H-pyrrolo[3,2-b]pyridine core. By providing the model with a desired set of properties (e.g., high affinity for a target kinase, low predicted toxicity), it can generate novel structures that can then be synthesized starting from the 5-carbaldehyde precursor.

Addressing Synthetic Challenges for Scalable and Sustainable Production

While the this compound scaffold holds great promise, its practical application depends on the development of efficient, scalable, and environmentally friendly synthetic routes.

Green Chemistry Approaches: Future research will focus on replacing hazardous reagents and solvents with greener alternatives. This includes the use of catalytic methods over stoichiometric reagents, employing safer solvent systems like water or 2-MeTHF, and exploring energy-efficient reaction conditions such as microwave irradiation or mechanochemistry. researchgate.neteresearchco.comshd-pub.org.rs

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis for scalability, safety, and consistency. Developing a robust flow synthesis for this compound and its derivatives would be a major step towards enabling its large-scale production for pharmaceutical or materials science applications.

Catalyst Development: The synthesis of the pyrrolopyridine core often relies on transition metal catalysis. A key challenge is the development of more active and cost-effective catalysts (e.g., using earth-abundant metals) that can facilitate the key bond-forming reactions with high regioselectivity and yield, which is an active area of research for related heterocyclic systems. nih.gov

The table below summarizes key challenges and potential solutions for the synthesis.

ChallengePotential SolutionDesired Outcome
Hazardous Reagents/SolventsGreen solvents, biocatalysis, ionic liquids eresearchco.comnih.govReduced environmental impact, increased safety
Scalability and ReproducibilityContinuous flow synthesis, process analytical technology (PAT)Efficient, consistent, and large-scale production
Cost and EfficiencyDevelopment of earth-abundant metal catalystsEconomically viable synthesis

Q & A

Q. Q1. What are the optimized synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of pyridine derivatives and functionalization of the aldehyde group. Key steps include:

  • Cyclization : Use of amino acids (e.g., proline derivatives) and aldehydes under acid catalysis to form the pyrrolo-pyridine core .
  • Aldehyde Introduction : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .
  • Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly impact yield (reported 40–70%) and purity. Catalysts like Pd/C or ZnCl₂ improve selectivity .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 9.8–10.2 ppm for the aldehyde proton) and substitution patterns .
  • HPLC-MS : Ensures >95% purity and detects trace impurities (e.g., unreacted intermediates) .
  • X-Ray Crystallography : Resolves ambiguities in molecular geometry, particularly the orientation of the aldehyde group relative to the fused ring system .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the pyrrolo-pyridine core) affect biological activity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to kinase targets (e.g., FGFR inhibitors) by increasing electrophilicity at the aldehyde group .
    • Bulkier Groups (e.g., morpholinylmethyl) : Improve solubility but may reduce cell permeability due to steric hindrance .
  • Case Study : Replacement of the 4-chloro group with a fluorophenyl moiety in analogs decreased IC₅₀ values by 50% in kinase inhibition assays .

Q. Q4. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets like GluN2B receptors using software (e.g., AutoDock Vina). The aldehyde group forms hydrogen bonds with Lys³⁸⁴ in the GluN2B active site .
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically feasible derivatives .

Q. Q5. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ values for FGFR1 inhibition range from 2–20 nM depending on buffer pH .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers. Contradictions may arise from impurities (>5%) or differences in cell lines (e.g., HEK293 vs. HeLa) .

Key Methodological Challenges

  • Scale-Up Synthesis : Pilot-scale reactions (>10 g) often face reduced yields (30–40%) due to poor heat dissipation during cyclization. Microreactor systems may mitigate this .
  • Spectral Interpretation : Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) require 2D techniques (HSQC, HMBC) for unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.